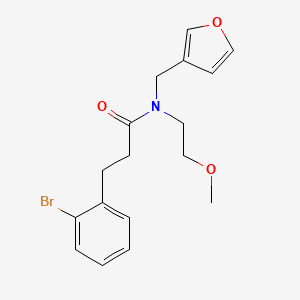

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide

Description

3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide is a synthetic brominated aromatic propanamide derivative. Its structure features a 2-bromophenyl group attached to the propanamide backbone, with dual N-substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALILJHTZDZFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the furan-3-ylmethyl group and the 2-methoxyethyl group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide with key analogs (Table 1), followed by an analysis of their structural and functional differences.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Substituent Effects on Bioactivity

- Aromatic Bromination: The 2-bromophenyl group (common in the target compound and entries 3–5 in Table 1) enhances electrophilicity and binding to hydrophobic pockets in enzymes or receptors. For example, (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide (Entry 3) showed enhanced cytotoxicity in cancer cell lines compared to non-brominated analogs .

- Conversely, the furan-3-ylmethyl group may confer metabolic instability due to oxidative susceptibility.

- N-Alkylation : The 2-methoxyethyl chain in the target compound likely improves solubility compared to purely aromatic N-substituents (e.g., Entry 5). This is critical for bioavailability in neurological applications .

Biological Activity

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C17H20BrNO3

- Molecular Weight : 366.2 g/mol

- CAS Number : 1796991-65-5

The biological activity of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's amide linkage allows for hydrogen bonding with active sites, while its aromatic groups facilitate π-π interactions, potentially modulating target activity and leading to various biological effects.

Anticancer Activity

Recent studies have indicated that 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

The antimicrobial mechanism is suggested to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

- In Vivo Efficacy Against Tumors : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment led to a decrease in Ki-67 expression, indicating reduced cellular proliferation .

- Synergistic Effects with Other Anticancer Agents : Research has shown that when combined with conventional chemotherapy agents, such as cisplatin, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide enhances the overall cytotoxic effect on cancer cells, suggesting potential for use in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.